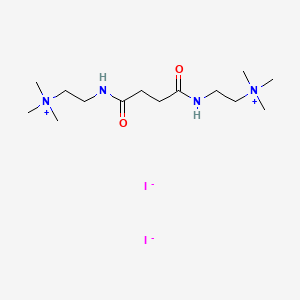
Ammonium, succinylbis(iminoethylene)bis(trimethyl-, diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, succinylbis(iminoethylene)bis(trimethyl-, diiodide) is a quaternary ammonium compound known for its antimicrobial properties. Quaternary ammonium compounds are widely used as disinfectants and antiseptics due to their ability to disrupt microbial cell membranes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, succinylbis(iminoethylene)bis(trimethyl-, diiodide) typically involves the quaternization of tertiary amines with halocarbons. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of quaternary ammonium compounds like this compound) involves large-scale chemical reactors where the reactants are mixed under controlled conditions to ensure consistent product quality. The process may include steps such as purification and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium, succinylbis(iminoethylene)bis(trimethyl-, diiodide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the structure of the compound, affecting its antimicrobial properties.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired outcome, including temperature, solvent, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different quaternary ammonium salts, while substitution reactions can yield a variety of derivatives with altered antimicrobial properties .
Wissenschaftliche Forschungsanwendungen
Ammonium, succinylbis(iminoethylene)bis(trimethyl-, diiodide) has several scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationship of quaternary ammonium salts.
Biology: The compound is investigated for its antimicrobial activity against various pathogens, including bacteria and fungi.
Medicine: It is explored for potential use in disinfectants and antiseptics for medical equipment and surfaces.
Wirkmechanismus
The antimicrobial activity of ammonium, succinylbis(iminoethylene)bis(trimethyl-, diiodide) is primarily due to its ability to disrupt microbial cell membranes. The positively charged quaternary ammonium group interacts with the negatively charged components of the microbial cell membrane, leading to membrane disruption and cell death . This mechanism involves electrostatic interactions and the insertion of the hydrophobic tail into the lipid bilayer, causing leakage of cellular contents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyl trimethyl ammonium bromide: Known for its use in various industrial and pharmaceutical applications.
Didecyldimethylammonium chloride: Used as a disinfectant and antiseptic in various settings.
Uniqueness
Ammonium, succinylbis(iminoethylene)bis(trimethyl-, diiodide) is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties, enhancing its antimicrobial activity. Its ability to form stable complexes with various substrates makes it versatile for different applications .
Eigenschaften
CAS-Nummer |
62066-17-5 |
|---|---|
Molekularformel |
C14H32I2N4O2 |
Molekulargewicht |
542.24 g/mol |
IUPAC-Name |
trimethyl-[2-[[4-oxo-4-[2-(trimethylazaniumyl)ethylamino]butanoyl]amino]ethyl]azanium;diiodide |
InChI |
InChI=1S/C14H30N4O2.2HI/c1-17(2,3)11-9-15-13(19)7-8-14(20)16-10-12-18(4,5)6;;/h7-12H2,1-6H3;2*1H |
InChI-Schlüssel |
NWFXFWHRTTYGBA-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CCNC(=O)CCC(=O)NCC[N+](C)(C)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


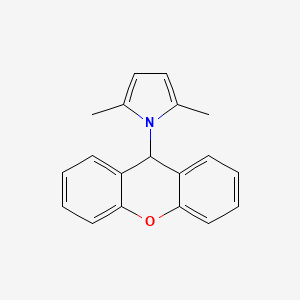
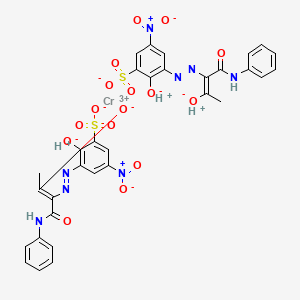
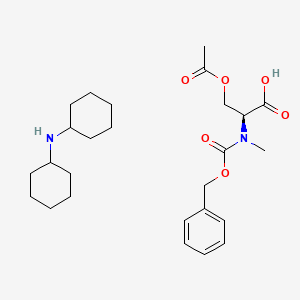
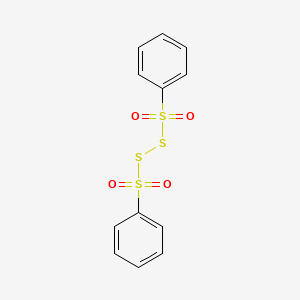
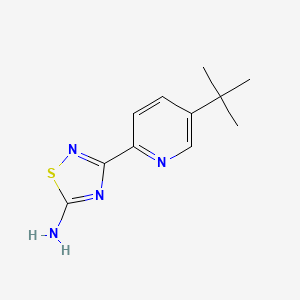
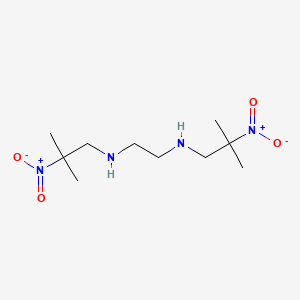
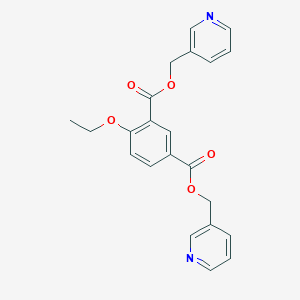
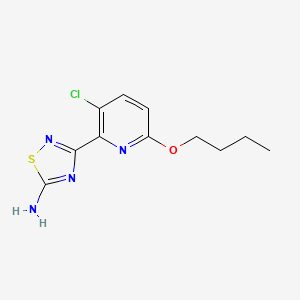

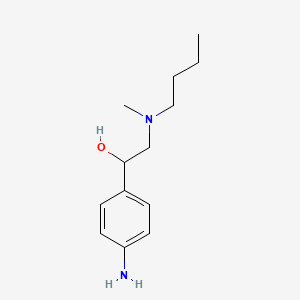
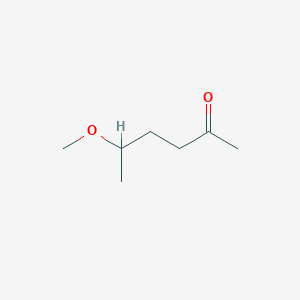
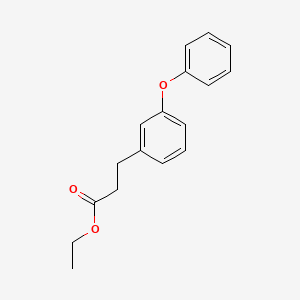
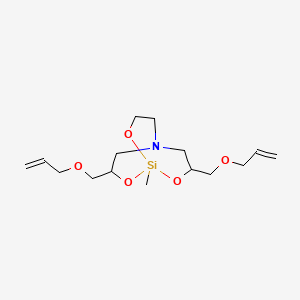
![N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide](/img/structure/B13754273.png)
